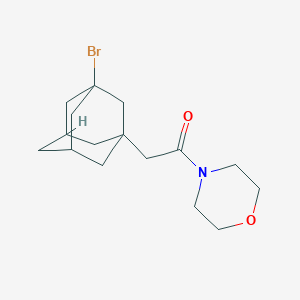![molecular formula C24H21N3O4 B12156377 (2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide](/img/structure/B12156377.png)
(2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide is a complex organic compound that features a benzodioxin ring, a hydrazone linkage, and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin derivative with hydrazine hydrate under reflux conditions.
Amide Formation: The final step involves the reaction of the hydrazone intermediate with an appropriate acyl chloride or anhydride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers .
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug development .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structural features and biological activity .
Industry
In the industrial sector, it is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence .
作用机制
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form reversible covalent bonds with active site residues, modulating the activity of the target protein . Additionally, the benzodioxin ring can participate in π-π stacking interactions, enhancing its binding affinity .
相似化合物的比较
Similar Compounds
- 1,4-Benzodioxin, 2,3-dihydro-
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide apart from similar compounds is its unique combination of structural features, including the benzodioxin ring, hydrazone linkage, and propanamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C24H21N3O4 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
(Z)-2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-N-(3-methylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-6-5-9-18(14-16)25-24(29)22(23(28)17-7-3-2-4-8-17)27-26-19-10-11-20-21(15-19)31-13-12-30-20/h2-11,14-15,28H,12-13H2,1H3,(H,25,29)/b23-22-,27-26? |
InChI 键 |
PWCPDCSGSDIKJV-SHXUIJRESA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C(\C2=CC=CC=C2)/O)/N=NC3=CC4=C(C=C3)OCCO4 |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C(C2=CC=CC=C2)O)N=NC3=CC4=C(C=C3)OCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12156295.png)

![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12156310.png)
![N-{3-[(2-chlorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12156311.png)
![ethyl 2-{[3-(4-methylpiperidino)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12156319.png)


![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156335.png)

![Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B12156349.png)
![N-[3-(3-hydroxy-1,2-oxazol-5-yl)propanoyl]glycylglycine](/img/structure/B12156350.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156351.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12156357.png)
}-N-(2-fluorophen yl)acetamide](/img/structure/B12156364.png)
